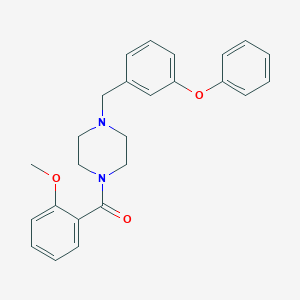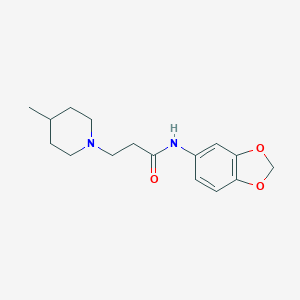
N-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a synthetic compound that belongs to the class of arylcyclohexylamines and has been studied extensively for its effects on the central nervous system.
作用機序
CPP acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. By blocking the NMDA receptor, CPP reduces the influx of calcium ions into the neuron, which can lead to the suppression of excitatory neurotransmission. Additionally, CPP has been shown to increase the release of GABA, which is an inhibitory neurotransmitter, leading to an overall reduction in neuronal activity.
Biochemical and Physiological Effects
CPP has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the suppression of excitatory neurotransmission, and the enhancement of inhibitory neurotransmission. Additionally, CPP has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity.
実験室実験の利点と制限
One of the main advantages of using CPP in lab experiments is its well-established mechanism of action, which makes it a useful tool for studying the role of NMDA receptors in various neurological disorders. Additionally, CPP has a relatively long half-life, which allows for sustained effects on the central nervous system. However, one limitation of using CPP is its potential for toxicity, which requires careful dosing and monitoring in animal studies.
将来の方向性
There are several potential future directions for research involving CPP. One area of interest is the development of novel compounds that target the NMDA receptor with greater specificity and selectivity than CPP. Additionally, there is a need for further research into the potential therapeutic applications of CPP in treating neurological disorders such as depression, anxiety, and schizophrenia. Finally, there is a need for more studies on the long-term effects of CPP on the central nervous system, including its potential for neurotoxicity and neuroprotection.
合成法
CPP is synthesized through a multi-step process that involves the reaction of 3-chlorophenyl magnesium bromide with 1-pyrrolidinepropanone, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
科学的研究の応用
CPP has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, and its mechanism of action involves the modulation of glutamatergic and GABAergic neurotransmission.
特性
分子式 |
C13H17ClN2O |
|---|---|
分子量 |
252.74 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C13H17ClN2O/c14-11-4-3-5-12(10-11)15-13(17)6-9-16-7-1-2-8-16/h3-5,10H,1-2,6-9H2,(H,15,17) |
InChIキー |
QGRHQWYMNPSSDQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCC(=O)NC2=CC(=CC=C2)Cl |
正規SMILES |
C1CCN(C1)CCC(=O)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[4-(2-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248783.png)






![3-methyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-5-ol](/img/structure/B248791.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol](/img/structure/B248794.png)